molecular formula C13H13N3O2 B1529270 N-(6-aminopyridin-3-yl)-4-methoxybenzamide CAS No. 1290702-34-9

N-(6-aminopyridin-3-yl)-4-methoxybenzamide

Cat. No.: B1529270
CAS No.: 1290702-34-9
M. Wt: 243.26 g/mol
InChI Key: NBVHIBAFSOHCLN-UHFFFAOYSA-N
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Description

N-(6-aminopyridin-3-yl)-4-methoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with an amino group at the 6-position and a methoxybenzamide group at the 3-position. Its molecular formula is C₁₄H₁₃N₃O₂.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminopyridin-3-yl)-4-methoxybenzamide typically involves the following steps:

  • Formation of 6-aminopyridin-3-ylamine: This can be achieved through the reduction of 6-nitropyridin-3-ylamine using reducing agents such as iron or hydrogen in the presence of a catalyst.

  • Coupling Reaction: The 6-aminopyridin-3-ylamine is then coupled with 4-methoxybenzoyl chloride using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-(6-aminopyridin-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of N-(6-nitropyridin-3-yl)-4-methoxybenzamide.

  • Reduction: Formation of N-(6-amino-3-nitropyridin-3-yl)-4-methoxybenzamide.

  • Substitution: Formation of N-(6-aminopyridin-3-yl)-4-hydroxybenzamide.

Scientific Research Applications

N-(6-aminopyridin-3-yl)-4-methoxybenzamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • N-(6-aminopyridin-2-yl)acetamide

  • N-(6-aminopyridin-3-yl)acetamide

  • N-(6-aminopyridin-3-yl)acrylate

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Properties

IUPAC Name

N-(6-aminopyridin-3-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-10-4-7-12(14)15-8-10/h2-8H,1H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVHIBAFSOHCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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